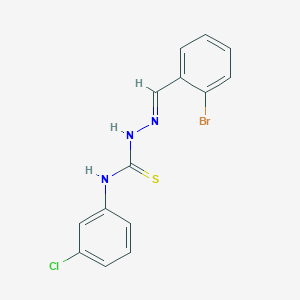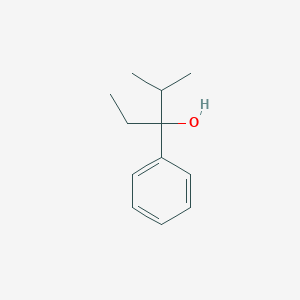
N'-(4-(Benzyloxy)benzylidene)-3,4-dimethoxybenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(4-(Benciloxi)bencilideno)-3,4-dimetoxi-benzohidrazida es un compuesto orgánico que pertenece a la clase de las hidrazidas. Se caracteriza por la presencia de un grupo benciloxi unido a una porción bencilideno, que a su vez está conectado a una estructura de dimetoxi-benzohidrazida.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N’-(4-(Benciloxi)bencilideno)-3,4-dimetoxi-benzohidrazida típicamente implica la reacción de condensación entre 4-(benciloxi)benzaldehído y 3,4-dimetoxi-benzohidrazida. La reacción generalmente se lleva a cabo en presencia de un catalizador adecuado y un solvente. Por ejemplo, la reacción se puede realizar en etanol con una cantidad catalítica de ácido acético en condiciones de reflujo .
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para N’-(4-(Benciloxi)bencilideno)-3,4-dimetoxi-benzohidrazida no están bien documentados, el enfoque general implicaría escalar la síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza, así como la implementación de técnicas de purificación eficientes, como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
N’-(4-(Benciloxi)bencilideno)-3,4-dimetoxi-benzohidrazida puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo hidrazida en una amina.
Sustitución: El grupo benciloxi se puede sustituir con otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean típicamente.
Sustitución: Las reacciones de sustitución pueden implicar reactivos como halógenos o nucleófilos en presencia de un catalizador.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados del ácido benzoico, mientras que la reducción puede producir aminas.
Aplicaciones Científicas De Investigación
N’-(4-(Benciloxi)bencilideno)-3,4-dimetoxi-benzohidrazida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Industria: El compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades químicas específicas.
Mecanismo De Acción
El mecanismo de acción de N’-(4-(Benciloxi)bencilideno)-3,4-dimetoxi-benzohidrazida implica su interacción con objetivos moleculares, como enzimas y proteínas. Los grupos benciloxi y dimetoxi desempeñan un papel crucial en la unión a los sitios activos, modulando así la actividad de las moléculas diana. Esta interacción puede conducir a la inhibición o activación de vías bioquímicas específicas, dependiendo del contexto .
Comparación Con Compuestos Similares
Compuestos similares
N’-(4-(Benciloxi)bencilideno)-4-fluoroanilina: Este compuesto tiene una estructura similar, pero con un átomo de flúor reemplazando uno de los átomos de hidrógeno.
N’-(4-(Benciloxi)bencilideno)-4-bifenilcarbohidrazida: Otro compuesto estructuralmente relacionado con un grupo bifenilo en lugar de la porción dimetoxi-benzohidrazida.
Singularidad
N’-(4-(Benciloxi)bencilideno)-3,4-dimetoxi-benzohidrazida es único debido a la presencia de ambos grupos benciloxi y dimetoxi, que confieren propiedades químicas y biológicas específicas. Estos grupos funcionales mejoran su solubilidad, reactividad y potencial de interacción con objetivos biológicos, lo que lo convierte en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Número CAS |
357410-06-1 |
|---|---|
Fórmula molecular |
C23H22N2O4 |
Peso molecular |
390.4 g/mol |
Nombre IUPAC |
3,4-dimethoxy-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C23H22N2O4/c1-27-21-13-10-19(14-22(21)28-2)23(26)25-24-15-17-8-11-20(12-9-17)29-16-18-6-4-3-5-7-18/h3-15H,16H2,1-2H3,(H,25,26)/b24-15+ |
Clave InChI |
NMIAJTCCQNOWSM-BUVRLJJBSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-(2-prop-2-enylphenoxy)acetamide](/img/structure/B12006684.png)
![4-{[(E)-(9-Ethyl-9H-carbazol-3-YL)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12006691.png)

![2-([(4-Methylphenyl)sulfonyl]amino)phenyl 4-methylbenzenesulfonate](/img/structure/B12006702.png)




![2-methoxy-4-[(E)-2-phenylethenyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B12006740.png)

![2-({4-allyl-5-[(3,4-dichloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B12006747.png)
![(5Z)-3-Cyclopentyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12006751.png)


